molecular formula C19H18N2O3 B4651155 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide

Cat. No.: B4651155
M. Wt: 322.4 g/mol
InChI Key: FXTAHOZNLWXZLB-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a phthalimide moiety, which is a common structural motif in various biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide typically involves the following steps:

    Formation of the Phthalimide Core: The initial step involves the formation of the phthalimide core. This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under reflux conditions.

    Introduction of the Propanamide Moiety: The next step involves the introduction of the propanamide moiety. This can be done by reacting the phthalimide derivative with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    N-Ethylation and N-Phenylation: The final step involves the N-ethylation and N-phenylation of the intermediate compound. This can be achieved by reacting the intermediate with ethyl iodide and phenyl isocyanate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated or N-arylated derivatives.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler analog with similar structural features.

    N-ethylphthalimide: A derivative with an ethyl group attached to the nitrogen.

    N-phenylphthalimide: A derivative with a phenyl group attached to the nitrogen.

Uniqueness

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide is unique due to the presence of both N-ethyl and N-phenyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-20(14-8-4-3-5-9-14)17(22)12-13-21-18(23)15-10-6-7-11-16(15)19(21)24/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTAHOZNLWXZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide

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